9,9-Di-n-octylfluorene

Beschreibung

Eigenschaften

IUPAC Name |

9,9-dioctylfluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACYPFGPNTUNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

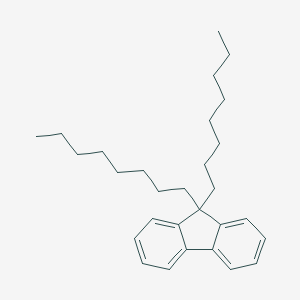

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123864-00-6 |

Source

|

| Record name | Poly(9,9-dioctylfluorene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70584145 |

Source

|

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-99-0 |

Source

|

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Charge Transport in 9,9-di-n-octylfluorene (F8) Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(9,9-di-n-octylfluorene), commonly known as F8 or PFO, is a widely studied conjugated polymer with promising applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Its attractive properties include high photoluminescence quantum yield, good solubility, and relatively high charge carrier mobility. Understanding the charge transport mechanism within F8 films is crucial for optimizing device performance and designing new materials. This technical guide provides an in-depth analysis of the core principles governing charge transport in F8 thin films, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The charge transport in F8 films, like in many disordered organic semiconductors, is generally described by a hopping mechanism. In this model, charge carriers (holes or electrons) are localized on individual fluorene units and move through the material by "hopping" between adjacent sites. This process is influenced by several factors, including the molecular arrangement (morphology), the presence of energetic disorder (traps), and the applied electric field. The efficiency of this hopping transport is quantified by the charge carrier mobility (µ), a key parameter determining the performance of electronic devices.

Quantitative Data on Charge Transport Parameters

The charge carrier mobility in F8 films is highly dependent on the film's morphology, which can be influenced by processing conditions such as the deposition method and post-deposition treatments like thermal annealing. The following table summarizes representative hole and electron mobility values for F8 films measured by different techniques.

| Charge Carrier | Measurement Technique | Film Treatment | Mobility (cm²/Vs) | Electric Field (V/cm) | Temperature (K) | Reference |

| Hole | Time-of-Flight (TOF) | Non-annealed | ~1 x 10⁻⁴ | 2.5 x 10⁵ | 310 | [1] |

| Hole | Time-of-Flight (TOF) | Annealed | > 3 x 10⁻⁴ | - | - | [2] |

| Hole | Space-Charge-Limited Current (SCLC) | - | 2.35 x 10⁻⁴ - 4.65 x 10⁻⁴ | - | Room Temp. | [3] |

| Hole | Field-Effect Transistor (FET) | - | 3.4 x 10⁻⁵ | - | Room Temp. | [4] |

| Electron | Time-of-Flight (TOF) | - | - | - | - | - |

| Electron | Space-Charge-Limited Current (SCLC) | - | - | - | - | - |

| Electron | Field-Effect Transistor (FET) | - | up to 1.3 | - | - | [5] |

Note: The table presents a selection of reported values to illustrate the typical range of mobilities observed in F8 and similar fluorene-based polymers. The exact values can vary significantly based on experimental conditions. The lack of extensive data for electron mobility in pristine F8 films highlights the predominantly hole-transporting nature of this material.

Experimental Protocols

Accurate determination of charge transport parameters relies on well-defined experimental procedures. Below are detailed methodologies for the fabrication of F8 films and the three primary techniques used to measure charge carrier mobility.

F8 Thin Film Fabrication

-

Substrate Cleaning: Begin with thoroughly cleaned substrates (e.g., glass, silicon wafers, or ITO-coated glass). A typical cleaning procedure involves sequential ultrasonication in a series of solvents such as deionized water with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a stream of nitrogen gas and often treated with UV-ozone or oxygen plasma to remove any remaining organic residues and improve the surface wettability.

-

Solution Preparation: Prepare a solution of F8 in a suitable organic solvent, such as toluene, chloroform, or xylene. The concentration of the solution will influence the final film thickness and is typically in the range of 5-20 mg/mL. The solution should be stirred for several hours, often at a slightly elevated temperature (e.g., 40-60 °C), to ensure complete dissolution of the polymer. Prior to use, the solution should be filtered through a syringe filter (e.g., 0.2-0.45 µm pore size) to remove any particulate impurities.

-

Film Deposition (Spin Coating): Spin coating is a common method for depositing uniform F8 films.

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a controlled amount of the F8 solution onto the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is determined by the solution concentration and the spin speed.

-

-

Annealing (Optional): To improve the molecular ordering and charge transport properties, the as-spun film can be annealed. This is typically done by placing the film on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the polymer's glass transition temperature (e.g., 80-150 °C) for a specific duration (e.g., 10-60 minutes).[6][7] The sample is then allowed to cool down slowly to room temperature.

-

Top Electrode Deposition: For device fabrication (e.g., for TOF or SCLC measurements), a top electrode is deposited onto the F8 film. This is typically done by thermal evaporation of a metal (e.g., aluminum, gold, or calcium) through a shadow mask to define the electrode area. The deposition is performed under high vacuum (e.g., < 10⁻⁶ Torr) to prevent contamination.

Time-of-Flight (TOF) Mobility Measurement

The TOF technique directly measures the transit time of a sheet of photogenerated charge carriers across the bulk of the material under an applied electric field.

-

Device Structure: A sandwich-type structure is used, consisting of a transparent electrode (e.g., ITO), the F8 film (typically several micrometers thick to ensure a measurable transit time), and a semi-transparent or opaque top metal electrode.[8][9]

-

Experimental Setup: The device is placed in a cryostat to allow for temperature-dependent measurements. A pulsed laser with a photon energy above the absorption edge of F8 (e.g., a nitrogen laser at 337 nm) is used to generate electron-hole pairs near the transparent electrode.[6] A voltage source is used to apply a bias across the device, and the resulting photocurrent is measured as a function of time using a fast oscilloscope connected in series with a load resistor.

-

Measurement Procedure:

-

A voltage is applied across the device, creating a uniform electric field.

-

A short laser pulse illuminates the transparent electrode, generating a sheet of charge carriers.

-

Depending on the polarity of the applied voltage, either holes or electrons will drift across the F8 film towards the collecting electrode.

-

The oscilloscope records the transient photocurrent. A plateau in the current is observed as the sheet of charge moves, followed by a drop as the carriers reach the opposite electrode.

-

-

Data Analysis: The transit time (t_T) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale. The mobility (µ) is then calculated using the following equation:

µ = L² / (V * t_T)

where L is the film thickness and V is the applied voltage.[8]

Space-Charge-Limited Current (SCLC) Mobility Measurement

The SCLC method is used to determine the bulk mobility from the current-voltage (J-V) characteristics of a single-carrier device.

-

Device Structure: A single-carrier device is fabricated, where only one type of charge carrier (either holes or electrons) can be injected and transported. For a hole-only device, an anode with a high work function (e.g., ITO/PEDOT:PSS) and a cathode with an even higher work function (e.g., Au, MoO₃) are used to efficiently inject holes while blocking electrons.[3][10] For an electron-only device, electrodes with low work functions (e.g., Al, Ca/Al) are used.

-

Measurement Procedure: The current density (J) is measured as a function of the applied voltage (V) using a source-measure unit.

-

Data Analysis: In the ideal case of a trap-free semiconductor with ohmic contacts, the J-V characteristic in the SCLC regime is described by the Mott-Gurney law:[2][11]

J = (9/8) * ε₀ * ε_r * µ * (V²/L³)

where ε₀ is the permittivity of free space, ε_r is the relative dielectric constant of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the film thickness. By plotting J vs. V² on a log-log scale, a region with a slope of 2 should be observed. The mobility can be extracted from the slope of the J-V² plot. Deviations from this ideal behavior can provide information about the presence of traps.[2]

Field-Effect Transistor (FET) Mobility Measurement

The FET technique measures the mobility of charge carriers confined to a thin channel at the semiconductor-dielectric interface.

-

Device Structure: A common OFET architecture is the bottom-gate, bottom-contact configuration. This consists of a doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (as the gate dielectric). Source and drain electrodes (typically gold) are patterned on the dielectric. The F8 film is then deposited on top of this structure.

-

Measurement Procedure: Electrical characterization is performed using a semiconductor parameter analyzer.

-

Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for different gate-source voltages (V_GS).

-

Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).

-

-

Data Analysis: The field-effect mobility in the saturation regime is calculated from the transfer characteristics using the following equation:[12][13]

I_D = (W / 2L) * C_i * µ * (V_GS - V_th)²

where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage. By plotting the square root of I_D versus V_GS, a linear region is obtained, and the mobility can be extracted from the slope of this line.

Visualization of Charge Transport Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the charge transport mechanism in F8 films.

Conclusion

The charge transport in 9,9-di-n-octylfluorene films is a complex process governed by hopping between localized states. The efficiency of this transport, quantified by the charge carrier mobility, is intrinsically linked to the morphological and energetic landscape of the polymer film. This guide has provided a comprehensive overview of the key aspects of charge transport in F8, including quantitative mobility data, detailed experimental protocols for film fabrication and characterization, and visual aids to conceptualize the underlying mechanisms. A thorough understanding of these principles is essential for researchers and scientists aiming to harness the full potential of F8 and other conjugated polymers in advanced electronic and biomedical applications. Further research focusing on controlling the film morphology and minimizing energetic disorder will be crucial for pushing the performance boundaries of F8-based devices.

References

- 1. Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM [pubmed.ncbi.nlm.nih.gov]

- 2. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03294B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. Hole-mobility measurements [bio-protocol.org]

- 11. jku.at [jku.at]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

Spectroscopic Analysis of 9,9-di-n-octylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of 9,9-di-n-octylfluorene. This fluorene derivative is a key building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biomedical applications. A thorough understanding of its spectroscopic properties is crucial for material characterization, quality control, and the development of novel applications.

Molecular Structure and Properties

9,9-di-n-octylfluorene is an aromatic hydrocarbon characterized by a fluorene core with two n-octyl chains attached to the C9 position. These alkyl chains enhance its solubility in organic solvents, facilitating its processing and incorporation into various matrices.

Molecular Diagram of 9,9-di-n-octylfluorene

An In-depth Technical Guide to the Isomeric Forms of 9,9-di-n-octylfluorene and its Polymer Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 9,9-di-n-octylfluorene, with a primary focus on the conformational isomers found in its widely studied polymer derivative, poly(9,9-di-n-octylfluorene) (PFO). This document delves into the synthesis, characterization, and distinct properties of these isomers, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams.

Introduction to 9,9-di-n-octylfluorene and its Isomerism

9,9-di-n-octylfluorene is an organic molecule that serves as a fundamental building block for various advanced materials, most notably the conjugated polymer poly(9,9-di-n-octylfluorene) (PFO). The utility of PFO in applications such as organic light-emitting diodes (OLEDs), sensors, and solar cells is intrinsically linked to its ability to adopt different conformational isomers, or phases. These isomers, primarily the α, β, and γ phases, arise from variations in the torsion angles of the polymer backbone, which in turn significantly influence the material's electronic and photophysical properties.

The β-phase, characterized by a more planar backbone, exhibits the highest degree of conjugation, leading to enhanced charge carrier mobility and distinct optical characteristics.[1] The formation and stability of these phases can be controlled through various processing techniques, including thermal annealing and solvent exposure.

Synthesis and Experimental Protocols

While the direct synthesis of various discrete isomers of the 9,9-di-n-octylfluorene monomer is not extensively documented in the provided literature, the synthesis of its derivatives and the subsequent polymer are well-established.

General Synthesis of 9,9-disubstituted Fluorene Monomers

A common route to synthesize 9,9-disubstituted fluorene monomers involves the acid-catalyzed condensation of fluorenone with corresponding phenols or anilines. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl)-2,3;6,7-dibenzofluorene is achieved by reacting 2,3:6,7-dibenzofluorenone with phenol in the presence of 3-mercaptopropionic acid. A similar approach is used for amino derivatives, employing aniline and aniline hydrochloride.

Polymerization of 9,9-di-n-octylfluorene

Poly(9,9-di-n-octylfluorene) is typically synthesized via Suzuki-Miyaura coupling polymerization.[2] This method allows for the creation of alternating copolymers with various fluorene derivatives.[2]

Experimental Characterization Techniques

The distinct isomeric forms of PFO are identified and characterized using a suite of analytical techniques.

-

Spectroscopic Analysis: UV-Vis absorption and photoluminescence (PL) spectroscopy are crucial for distinguishing between the different phases. The β-phase, for example, is identified by a characteristic absorption peak at approximately 437 nm.[3]

-

X-ray Diffraction (XRD): Grazing-incidence wide-angle X-ray scattering (GIWAXS) and X-ray diffraction (XRD) are employed to probe the molecular packing and crystalline structure of the different phases.[3] For instance, the α'-crystalline phase of PFO shows distinct reflections at 2θ = 6.8° and 20.8°.[3]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the isomers, such as melting temperatures (T_m) and glass transition temperatures (T_g). The melting temperature of PFO is noted to be around 156 °C.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isomeric forms of poly(9,9-di-n-octylfluorene).

| Phase | Torsion Angle (θ) | Key Spectroscopic Feature |

| α-phase | 135° | - |

| β-phase | 165° | 0-0 peak at ~437 nm |

| γ-phase | 155° | - |

| Table 1: Conformational Isomers of Poly(9,9-di-n-octylfluorene) and their Properties.[3] |

| Property | Value | Reference |

| Melting Temperature (T_m) of PFO | ~156 °C | [3] |

| Equilibrium Melting Temperature of Crystalline PFO | ~451.6 K | [1] |

| Basal Surface Energy (σe) of Crystalline PFO | 0.084 J/m² | [1] |

| Heat of Melting (ΔH_m) of 100% Crystalline PF8 | 73 J/g | [1] |

| Table 2: Thermal Properties of Poly(9,9-di-n-octylfluorene). |

Visualizing Relationships and Workflows

The following diagrams illustrate the relationships between the different isomeric forms of PFO and a typical experimental workflow for their characterization.

Conclusion

The isomeric forms of poly(9,9-di-n-octylfluorene) present a fascinating area of study with significant implications for the performance of organic electronic devices. The ability to control the conformational state of the polymer backbone allows for the tuning of its optical and electronic properties. This guide has provided a foundational understanding of these isomers, their characterization, and the experimental approaches used to study them. Further research into the precise control of isomer formation and the development of novel fluorene-based materials will continue to drive innovation in this field.

References

Determining the Molecular Weight of Poly(9,9-di-n-octylfluorenyl-2,7-diyl): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO), a crucial parameter that significantly influences its optoelectronic and physical properties. Accurate molecular weight characterization is paramount for ensuring batch-to-batch consistency and predicting material performance in applications ranging from organic light-emitting diodes (OLEDs) to biosensors.

Core Analytical Techniques

The primary methods for determining the molecular weight and molecular weight distribution of PFO are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Each technique offers distinct advantages and provides complementary information.

Gel Permeation Chromatography (GPC/SEC) is a powerful and widely used technique that separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column first, followed by smaller molecules.[1] This method provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the direct measurement of the absolute molecular weights of individual polymer chains (oligomers).[2] This provides a detailed view of the polymer distribution, including information on end-groups and repeating units.[2][3]

Quantitative Data Summary

The molecular weight of commercially available PFO can vary. The following table summarizes typical molecular weight values and polydispersity indices obtained for PFO.

| Parameter | Typical Value Range | Source |

| Weight-Average Molecular Weight (Mw) | ≥ 20,000 g/mol | [4][5] |

| 50,000 - 150,000 g/mol | [6] | |

| Number-Average Molecular Weight (Mn) | > 10,000 g/mol | [7] |

| Polydispersity Index (PDI = Mw/Mn) | < 4.0 | [7] |

| ~3.7 | [5] |

Experimental Protocols

Gel Permeation Chromatography (GPC/SEC) of PFO

This protocol outlines a standard procedure for determining the molecular weight of PFO using GPC with conventional calibration against polystyrene standards.

1. Sample Preparation:

-

Accurately weigh 1-2 mg of the PFO sample.

-

Dissolve the sample in 1-2 mL of a suitable solvent such as high-performance liquid chromatography (HPLC)-grade tetrahydrofuran (THF) or chloroform to a final concentration of approximately 1 mg/mL.[1] PFO is soluble in chloroform.[4][5]

-

Ensure complete dissolution by gentle agitation, avoiding vigorous shaking which can cause polymer chain shearing.

-

Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and column oven.

-

Columns: A set of GPC columns suitable for organic solvents and the expected molecular weight range of the polymer. For example, two Agilent PLgel 10 µm MIXED-B columns in series.[1]

-

Mobile Phase: HPLC-grade THF is a commonly used mobile phase.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Column Temperature: Maintain the columns at a constant temperature, for example, 30-40 °C, to ensure reproducible results.[1]

-

Detector: A differential refractive index (RI) detector is standard. A UV-Vis detector can also be used, taking advantage of PFO's chromophore.

-

Injection Volume: 100 µL.[1]

3. Calibration:

-

Prepare a series of narrow PDI polystyrene standards of known molecular weights in the same solvent as the sample (e.g., THF) at a concentration of approximately 1 mg/mL.[1]

-

Inject each standard individually and record the retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

4. Data Analysis:

-

Inject the prepared PFO sample.

-

Record the chromatogram.

-

Using the GPC software, determine the Mn, Mw, and PDI of the PFO sample relative to the polystyrene calibration curve.

MALDI-TOF Mass Spectrometry of PFO

This protocol provides a general guideline for the analysis of PFO using MALDI-TOF MS.

1. Sample and Matrix Preparation:

-

Analyte (PFO) Solution: Prepare a dilute solution of PFO in a suitable solvent like THF or chloroform at a concentration of approximately 1 mg/mL.

-

Matrix Solution: The choice of matrix is critical. For polyfluorenes and other conjugated polymers, suitable matrices include trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol. Prepare a solution of the matrix in the same solvent as the analyte, typically at a concentration of 10-20 mg/mL.

-

Cationizing Agent: For nonpolar polymers like PFO, a silver salt such as silver trifluoroacetate (AgTFA) is often used as a cationizing agent to promote ionization. Prepare a solution of the cationizing agent in a suitable solvent (e.g., THF) at a concentration of 1-5 mg/mL.

2. Sample Spotting (Dried-Droplet Method):

-

Mix the analyte, matrix, and cationizing agent solutions. A typical volumetric ratio is 1:10:1 (analyte:matrix:cationizing agent).

-

Deposit a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.

-

Allow the solvent to evaporate at room temperature, forming a co-crystal of the matrix and analyte.

3. Instrumentation and Data Acquisition:

-

Mass Spectrometer: A MALDI-TOF mass spectrometer.

-

Laser: A nitrogen laser (337 nm) is commonly used.[2]

-

Mode: Operate the instrument in positive ion linear or reflectron mode. Linear mode is often preferred for high molecular weight polymers to minimize fragmentation.[2]

-

Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation of the polymer chains.

-

Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the PFO.

4. Data Interpretation:

-

The resulting spectrum will show a distribution of peaks, where each peak corresponds to an individual oligomer chain adducted with a cation (e.g., [M+Ag]+).

-

The mass difference between adjacent peaks should correspond to the mass of the PFO repeating unit.

-

The instrument software can be used to calculate the Mn, Mw, and PDI from the intensities of the peaks in the distribution.

Signaling Pathways and Experimental Workflows

// Connections PFO_Sample -> Dissolution; PS_Standards -> Dissolution; Solvent -> Dissolution; Dissolution -> Filtration; Filtration -> Injection; Injection -> Separation -> Detection; Detection -> Chromatogram; PS_Standards -> Calibration_Curve [style=invis]; // for layout Detection -> Calibration_Curve [label="From Standards", style=dashed, color="#5F6368"]; Chromatogram -> MW_Calculation; Calibration_Curve -> MW_Calculation; } dot Caption: Workflow for PFO molecular weight determination by GPC.

// Connections PFO_Solution -> Mix; Matrix_Solution -> Mix; Cationizer_Solution -> Mix; Mix -> Spotting; Spotting -> Desorption; Desorption -> TOF_Analysis -> Spectrum_Acquisition; Spectrum_Acquisition -> Peak_Identification; Peak_Identification -> Distribution_Analysis; Distribution_Analysis -> MW_Calculation; } dot Caption: Workflow for PFO molecular weight determination by MALDI-TOF MS.

References

- 1. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 聚(9,9-二- n -辛基芴-2,7-二基) light-emitting polymer | Sigma-Aldrich [sigmaaldrich.com]

- 5. Poly(9,9-di-n-octylfluorenyl-2,7-diyl) light-emitting polymer | Sigma-Aldrich [sigmaaldrich.com]

- 6. List of file formats - Wikipedia [en.wikipedia.org]

- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

An In-depth Technical Guide on the Solubility of 9,9-Di-n-octylfluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9,9-Di-n-octylfluorene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Qualitative Solubility of 9,9-Di-n-octylfluorene

9,9-Di-n-octylfluorene is a derivative of fluorene, characterized by the presence of two n-octyl chains at the C9 position. These long alkyl chains significantly influence its physical properties, including its solubility. Generally, the introduction of long alkyl chains increases the solubility of the parent aromatic compound in nonpolar organic solvents. Based on available data sheets and research articles, the qualitative solubility of 9,9-Di-n-octylfluorene in several common organic solvents is summarized below.

| Solvent Family | Solvent | Qualitative Solubility |

| Chlorinated Solvents | Chloroform | Soluble |

| Dichloromethane | Likely Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Xylene | Soluble | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Polar Aprotic Solvents | N/A | Data not available |

| Polar Protic Solvents | Water | Insoluble[1] |

| Ethanol | Likely poorly soluble |

This table is compiled from qualitative statements in technical documents and research articles. "Soluble" indicates that the compound dissolves to a significant extent, suitable for reactions and film formation. "Likely Soluble" is inferred from the solubility of similar compounds and the chemical properties of the solvent. "Data not available" indicates that no information was found for this solvent class.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is required. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of 9,9-Di-n-octylfluorene in a selected organic solvent at a specific temperature.

Materials:

-

9,9-Di-n-octylfluorene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 9,9-Di-n-octylfluorene to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid crystallization.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration suitable for the analytical method.

-

Analyze the concentration of 9,9-Di-n-octylfluorene in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g , or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 9,9-Di-n-octylfluorene and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Expected Solubility Based on Chemical Structure

The chemical structure of 9,9-Di-n-octylfluorene, with its large, nonpolar aromatic core and two long, flexible alkyl chains, suggests that its solubility will be governed by the "like dissolves like" principle. It is expected to be highly soluble in nonpolar and weakly polar organic solvents that can effectively solvate both the fluorene ring system and the octyl side chains.

-

Aromatic solvents like toluene and xylene are excellent solvents due to favorable π-π stacking interactions with the fluorene core and van der Waals interactions with the alkyl chains.

-

Chlorinated solvents such as chloroform and dichloromethane are also effective due to their ability to interact with the aromatic system and solvate the alkyl groups.

-

Ethers like THF can act as good solvents, offering a balance of polarity to interact with the aromatic system without being too polar to be incompatible with the long alkyl chains.

-

Polar protic solvents like water and ethanol are poor solvents because the nonpolar nature of the majority of the molecule cannot overcome the strong hydrogen bonding network of these solvents.

For researchers in materials science and drug development, understanding the solubility of 9,9-Di-n-octylfluorene is crucial for solution-based processing, purification, and formulation. The information and protocols provided in this guide offer a strong foundation for working with this compound.

References

Unveiling the Solid-State Architecture of 9,9-Di-n-octylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 9,9-Di-n-octylfluorene, a key building block in the development of organic electronic materials. Understanding the solid-state packing and molecular conformation of this fluorene derivative is crucial for predicting and controlling the properties of resulting polymers and devices. This document summarizes the available crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the key experimental and structural features.

Crystallographic Data Summary

While the full crystallographic information file (CIF) for the parent 9,9-Di-n-octylfluorene (CSD entry CCDC 294320) is not publicly available, a closely related derivative, 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene, provides critical insights into the molecular geometry and packing. The crystallographic data for this derivative (CCDC 700596) is presented below. The synthesis and crystallization of this derivative are expected to follow a similar protocol to the parent compound.

| Parameter | 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene[1] |

| CCDC No. | 700596 |

| Empirical Formula | C41H64B2O4 |

| Formula Weight | 642.56 |

| Temperature (K) | Not Reported |

| Wavelength (Å) | Not Reported |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit cell dimensions | |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

| Density (calculated) (Mg/m³) | Not Reported |

| Absorption coefficient (mm⁻¹) | Not Reported |

| F(000) | Not Reported |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 9,9-di-n-octylfluorene and its derivatives, based on established procedures for similar compounds.

Synthesis of 9,9-Di-n-octylfluorene Derivatives

The synthesis of 9,9-dialkylfluorenes is a well-established process. A representative protocol for a derivative, 2,7-dibromo-9,9-dioctylfluorene, which is a precursor to the structurally characterized boronic ester, is outlined below. This provides a foundational method that can be adapted for the synthesis of the parent compound.

Synthesis of 2,7-dibromo-9,9-dioctylfluorene:

Under an inert argon atmosphere, 2,7-dibromofluorene is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone or liquid nitrogen bath. An n-butyllithium solution in hexanes is then added dropwise, leading to deprotonation at the 9-position. Following this, 1-bromooctane is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight. The reaction is subsequently quenched with water, and the organic product is extracted, typically with dichloromethane or ether. The combined organic layers are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A more specific protocol for the synthesis of the boronic ester derivative is as follows:

-

Lithiation: 2,7-dibromo-9,9-dioctylfluorene (40 mmol) is dissolved in 250 mL of anhydrous tetrahydrofuran in a three-neck flask under an argon atmosphere. The solution is cooled to -78°C.

-

Reaction: A 2.5 M solution of n-butyllithium in n-hexane (120 mmol) is added slowly to the cooled solution. The mixture is stirred at -78°C for 2 hours.

-

Borylation: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (140 mmol) is added in one portion.

-

Workup: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 20 hours. The reaction is then quenched, and the product is extracted and purified.

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For fluorene derivatives, slow evaporation of a solvent from a saturated solution is a common and effective technique.[2][3]

Protocol for Single Crystal Growth:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for fluorene derivatives include methanol, toluene, hexane, and mixtures thereof.[2]

-

Solution Preparation: A saturated or near-saturated solution of the purified 9,9-Di-n-octylfluorene is prepared at room temperature or with gentle heating.

-

Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. The slow evaporation rate is crucial for the growth of large, well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size have formed, they are carefully removed from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[4]

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[5][6] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[5][6]

Visualizations

The following diagrams illustrate the key processes and relationships in the study of the crystal structure of 9,9-Di-n-octylfluorene.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups | MDPI [mdpi.com]

- 3. Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. rsc.org [rsc.org]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Band Structure of Poly(9,9-di-n-octylfluorene) (PFO)

Executive Summary

Poly(9,9-di-n-octylfluorene), commonly known as PFO or F8, is a prominent blue-emitting conjugated polymer that has garnered significant attention for its applications in organic electronic devices such as organic light-emitting diodes (OLEDs), polymer solar cells, and sensors.[1][2] Its exceptional optoelectronic properties, high chemical stability, and good solubility are directly governed by its electronic band structure.[3] This guide provides a comprehensive technical overview of the electronic properties of PFO, detailing the experimental protocols used for its characterization and presenting key quantitative data. The core of this document focuses on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resultant energy band gap, which are critical parameters for designing and optimizing electronic devices.

Synthesis of Poly(9,9-di-n-octylfluorene)

PFO is typically synthesized via a palladium-catalyzed Suzuki cross-coupling polymerization reaction.[4][5] This method involves the reaction of a fluorene-based diboronic ester monomer with a dibromofluorene monomer in the presence of a palladium catalyst and a base.[5] The octyl side chains attached to the 9-position of the fluorene monomer are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing techniques like spin coating.[6] An improved synthesis strategy utilizing a rotating packed bed (RPB) reactor has been shown to enhance mixing and mass transfer, resulting in a PFO with a lower polydispersity index (PDI) compared to traditional stirred reactors.[4]

Fundamentals of Electronic Band Structure in Conjugated Polymers

In conjugated polymers like PFO, the overlapping p-orbitals along the polymer backbone form delocalized π-electron systems. This delocalization leads to the formation of continuous electronic bands instead of discrete energy levels found in small molecules.

-

HOMO (Highest Occupied Molecular Orbital): Analogous to the valence band in inorganic semiconductors, the HOMO is the highest energy level occupied by electrons in the ground state. The energy of the HOMO level is related to the polymer's ionization potential and its ability to donate electrons (p-type character).[7][8]

-

LUMO (Lowest Unoccupied Molecular Orbital): Analogous to the conduction band, the LUMO is the lowest energy level that is vacant of electrons in the ground state. The energy of the LUMO level is related to the polymer's electron affinity and its ability to accept electrons (n-type character).[7][8]

-

HOMO-LUMO Gap (Energy Band Gap, Eg): The energy difference between the HOMO and LUMO levels is the energy band gap.[8][9] This gap determines the energy of photons the material can absorb and emit, thus defining its optical and electronic properties, such as its color in light-emitting applications.[8][9]

Experimental Determination of Electronic Properties

The electronic band structure of PFO is elucidated through a combination of electrochemical and spectroscopic techniques.

Data Presentation: Electronic Properties of PFO

The following table summarizes the experimentally determined electronic properties of PFO. It is important to note that values can vary slightly depending on the measurement conditions, solvent, and film morphology (e.g., presence of the β-phase).[6][10]

| Property | Value (eV) | Experimental Technique | Reference |

| Ionization Potential (Ip) / HOMO Level | 5.75 - 5.80 | UPS / Cyclic Voltammetry | [7][11] |

| Electron Affinity (Ea) / LUMO Level | 2.12 | Cyclic Voltammetry | [7] |

| Energy Band Gap (Eg) | 3.10 | Photoelectron Spectroscopy | [11] |

| Optical Band Gap | ~2.95 | UV-Vis Absorption | Derived from absorption edge |

Experimental Protocols

This technique is used to determine the optical band gap by measuring the absorption of light as a function of wavelength. The onset of the lowest energy absorption peak corresponds to the energy required to promote an electron from the HOMO to the LUMO.[12]

Methodology:

-

Solution Preparation: Dissolve PFO in a suitable organic solvent (e.g., chloroform, toluene) to a known concentration (e.g., 10 mg/mL).[1][5]

-

Thin Film Deposition: Prepare a thin film of PFO on a quartz substrate. A common method is spin coating, where a few drops of the PFO solution are dispensed onto the substrate, which is then spun at a high speed (e.g., 2000 rpm) to create a uniform film of controlled thickness (~70 nm).[1][5] The film is then dried, sometimes with thermal annealing (e.g., 80°C for 10 minutes), to remove residual solvent.[1]

-

Spectral Measurement: Place the quartz substrate with the PFO film in a UV-Vis spectrophotometer. Record the absorbance spectrum, typically over a range of 300-600 nm.[13]

-

Data Analysis: The absorption maximum (λmax) for PFO films is typically observed around 380-390 nm.[10][14] The optical band gap (Eg) is estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)n is plotted against photon energy (hν). For direct band gap semiconductors, n=2.

PL spectroscopy measures the light emitted from the polymer after it has been excited by absorbing photons. This provides information about the energy of the excited state and the emissive properties of the material.

Methodology:

-

Sample Preparation: Prepare a PFO thin film or solution as described for UV-Vis spectroscopy.

-

Spectral Measurement: Use a spectrofluorometer. Excite the sample at a wavelength corresponding to its absorption maximum (e.g., 374 nm).[3] Scan the emission spectrum over a longer wavelength range (e.g., 400-600 nm).

-

Data Analysis: The PL spectrum of PFO typically shows a main emission peak around 417-440 nm, corresponding to its characteristic blue emission, often with additional vibronic progression peaks.[3][10] The energy difference between the absorption onset and the emission onset (the Stokes shift) provides insight into the structural relaxation in the excited state.

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively.[5]

Methodology:

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with a thin film of PFO), a reference electrode (e.g., Ag/AgNO3 or Ag/AgCl), and a counter electrode (e.g., a platinum wire).[5][15]

-

Electrolyte Solution: The cell is filled with an electrolyte solution, typically a 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) in an anhydrous, deoxygenated solvent such as acetonitrile.[5][16]

-

Measurement: Scan the potential of the working electrode at a constant rate (e.g., 20-100 mV/s) and measure the resulting current.[5][16]

-

Calibration and Analysis: Calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum. The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. The HOMO and LUMO levels are then calculated using the following empirical formulas:

-

EHOMO = -e (Eox - EFc/Fc+ + 4.8) eV

-

ELUMO = -e (Ered - EFc/Fc+ + 4.8) eV

-

PES is a powerful surface-sensitive technique that provides a direct measurement of the electron binding energies in a material.[17][18] Ultraviolet Photoelectron Spectroscopy (UPS) is specifically used to probe the valence band region and determine the HOMO level.[19]

Methodology:

-

Sample Preparation: Prepare a thin film of PFO on a conductive substrate (e.g., gold-coated silicon) under ultra-high vacuum (UHV) conditions.[11]

-

Measurement: Irradiate the sample with a high-energy photon source (e.g., a He Iα source for UPS, providing 21.22 eV photons).[11]

-

Energy Analysis: An electron energy analyzer measures the kinetic energy (Ek) of the photoemitted electrons.[17]

-

Data Analysis: The binding energy (Eb) of the electrons is calculated using the equation: Eb = hν - Ek - Φ, where hν is the photon energy and Φ is the spectrometer work function. The UPS spectrum shows the density of states in the valence region. The energy of the HOMO is determined from the onset of the highest energy peak relative to the Fermi level.[11] The combination of UPS and inverse photoelectron spectroscopy (IPES) can provide a full picture of both occupied and unoccupied states.

Theoretical Approach

In addition to experimental methods, theoretical calculations based on quantum mechanics, such as Density Functional Theory (DFT), are used to model the electronic structure of PFO.[20][21][22] These calculations can provide valuable insights into the molecular orbital energies (HOMO, LUMO), predict electronic transitions, and help interpret experimental spectra.[23]

Visualizations: Workflows and Electronic Processes

Caption: Relationship between experimental techniques and the electronic parameters they determine for PFO.

Caption: Experimental workflow for determining the electronic band structure of PFO.

Caption: Energy level diagram illustrating electronic transitions in PFO.

Conclusion

The electronic band structure of poly(9,9-di-n-octylfluorene) is a cornerstone of its function in optoelectronic devices. A combination of spectroscopic and electrochemical methods provides a robust framework for characterizing its fundamental electronic parameters. The HOMO level is consistently reported around -5.8 eV, while the LUMO level is approximately -2.1 eV, leading to a wide band gap of over 3.0 eV. This large gap is responsible for PFO's characteristic blue emission. A thorough understanding of these properties, achieved through the detailed experimental protocols outlined in this guide, is critical for the rational design of new materials and the advancement of organic electronic technologies.

References

- 1. POLY(9 9-DI-N-OCTYLFLUORENYL-2 7-DIYL) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Solvents on the Preparation of Poly(9,9-Dioctylfluorene) Thin Films | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. joaquinbarroso.com [joaquinbarroso.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. azooptics.com [azooptics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Khan Academy [khanacademy.org]

- 18. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 22. api.pageplace.de [api.pageplace.de]

- 23. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 9,9-Di-n-octylfluorene Based Copolymers for Organic Light-Emitting Diodes (OLEDs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyfluorenes, particularly copolymers based on the 9,9-di-n-octylfluorene monomer, are a prominent class of conjugated polymers utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Their exceptional optoelectronic properties, including high photoluminescence quantum yields, good charge carrier mobility, and excellent thermal and chemical stability, make them ideal candidates for the emissive layer in OLED devices. The long alkyl chains at the C9 position of the fluorene unit enhance solubility and prevent aggregation, which can otherwise lead to undesirable emission characteristics. By copolymerizing 9,9-di-n-octylfluorene with various aromatic comonomers, the electronic and optical properties of the resulting polymer can be precisely tuned to achieve emission across the visible spectrum. This document provides detailed protocols for the synthesis, characterization, and device fabrication of 9,9-di-n-octylfluorene based copolymers for OLED applications.

Key Polymerization Methods

The synthesis of 9,9-di-n-octylfluorene based copolymers is predominantly achieved through palladium-catalyzed cross-coupling reactions, namely Suzuki and Yamamoto polymerization.

-

Suzuki Coupling Polymerization: This method involves the reaction of a diboronic acid or ester derivative of one monomer with a dihalogenated derivative of another in the presence of a palladium catalyst and a base. It is a versatile method for creating alternating copolymers.[1][2][3][4]

-

Yamamoto Coupling Polymerization: This method involves the nickel-catalyzed dehalogenative coupling of dihalogenated monomers. It is particularly useful for creating homopolymers and can also be applied to copolymer synthesis.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a 9,9-di-n-octylfluorene and Benzothiadiazole Copolymer (PFBT) via Suzuki Coupling

This protocol describes the synthesis of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-benzo-{2,1′,3}-thiadiazole)] (PFBT), a common green-emitting copolymer.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][7][8]thiadiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aliquat® 336 (phase-transfer catalyst)[8]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Methanol

-

Acetone

-

Hexane

Procedure:

-

In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1 eq), 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][7][8]thiadiazole (1 eq), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).

-

Add a few drops of Aliquat® 336 as a phase-transfer catalyst.[8]

-

Under an inert atmosphere (e.g., argon or nitrogen), add degassed toluene and a 2 M aqueous solution of potassium carbonate.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours.[1]

-

Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Purify the polymer further by Soxhlet extraction with acetone and then hexane. The desired polymer remains in the thimble.

-

Dissolve the purified polymer in a minimal amount of a suitable solvent like chloroform or toluene and re-precipitate it in methanol.

-

Collect the final polymer by filtration and dry it under vacuum at 60 °C overnight.

Protocol 2: Characterization of the Synthesized Copolymer

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

-

Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform).

-

Filter the solution through a 0.2 µm PTFE filter.

-

Inject the solution into a GPC system calibrated with polystyrene standards.

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Structural Confirmation (¹H NMR Spectroscopy):

-

Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).

-

Record the ¹H NMR spectrum.

-

Analyze the chemical shifts and integration of the aromatic and aliphatic protons to confirm the copolymer structure.

3. Optical Properties (UV-Vis and Photoluminescence Spectroscopy):

-

Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

-

Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_max).

-

Record the photoluminescence (PL) emission spectrum by exciting the solution at its λ_max.

-

To measure the properties of a thin film, spin-coat the polymer solution onto a quartz substrate and repeat the measurements.

4. Electrochemical Properties (Cyclic Voltammetry - CV):

-

Coat a working electrode (e.g., platinum or glassy carbon) with a thin film of the polymer.

-

Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Scan the potential to determine the onset of oxidation and reduction potentials.

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the electrochemical data.[8]

Protocol 3: Fabrication of a Polymer-Based OLED

Device Structure: ITO / PEDOT:PSS / Emissive Polymer Layer / Cathode (e.g., LiF/Al)

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Synthesized 9,9-di-n-octylfluorene based copolymer

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Organic solvent for the copolymer (e.g., toluene or xylene)

Procedure:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

-

Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate to act as a hole injection layer. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.[1]

-

Dissolve the synthesized copolymer in a suitable organic solvent.

-

Spin-coat the emissive polymer solution onto the PEDOT:PSS layer to form a film of desired thickness (typically 70-100 nm). Anneal the film to remove residual solvent.

-

Transfer the substrate to a high-vacuum thermal evaporator.

-

Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer, followed by a thicker layer of aluminum (100-150 nm) as the cathode.[1]

-

Encapsulate the device to protect it from atmospheric moisture and oxygen.

Data Presentation

The following tables summarize typical quantitative data for 9,9-di-n-octylfluorene based copolymers.

Table 1: Molecular Weight and Polydispersity Data

| Copolymer | Comonomer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| PFO | - | Yamamoto | >20,000 | - | ~3.7 |

| PFBT | Benzothiadiazole | Suzuki | >10,000 | >20,000 | < 4 |

| PFN | N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine | Suzuki | - | - | - |

| PF-DCN | Dicyanostilbene | Suzuki | 15,000-25,000 | 30,000-50,000 | 2.0-2.5 |

| PF-DCP | 9,10-Dicyanophenanthrene | Suzuki | 18,000-30,000 | 40,000-65,000 | 2.2-2.8 |

Data compiled from multiple sources for illustrative purposes.[1][3][8]

Table 2: Photophysical and Electrochemical Properties

| Copolymer | λ_abs (nm, solution) | λ_em (nm, solution) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| PFO | 365-385 | 417-423 | -5.8 | -2.1 | 3.7 |

| PFBT | ~450 | ~540 | -5.5 | -3.5 | 2.0 |

| PF-DCN | ~420 | ~560 | -5.96 | -2.41 | 3.55 |

| PF-DCP | ~415 | ~490 | -5.96 | -2.41 | 3.55 |

| PFO-TST | 458 | 510-600 | -5.4 | -2.8 | 2.6 |

Data compiled from multiple sources for illustrative purposes.[4][8][9][10]

Table 3: OLED Device Performance

| Emissive Polymer | Device Structure | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |

| PFO | ITO/PEDOT:PSS/PFO/LiF/Al | 102.3 | 0.17 | Blue |

| PF-DCP (2.5 mol%) | ITO/PEDOT-PSS/p-TPD/PVK/EML/PF-PO/LiF/Al | 9230 | 3.33 | Greenish-Blue |

| PF-DCN | ITO/PEDOT-PSS/p-TPD/PVK/EML/PF-PO/LiF/Al | - | - | Yellow-Green |

Data compiled from multiple sources for illustrative purposes.[1][10]

Mandatory Visualizations

Caption: Suzuki coupling polymerization of 9,9-di-n-octylfluorene.

Caption: Experimental workflow from synthesis to device testing.

References

- 1. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 4. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Solution Processing of 9,9-di-n-octylfluorene (F8) for Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the solution-based fabrication and characterization of Organic Field-Effect Transistors (OFETs) using the conjugated polymer 9,9-di-n-octylfluorene (PFO, F8). The protocols outlined below cover substrate preparation, solution formulation, thin-film deposition, and device characterization, compiled from established research methodologies.

Introduction

9,9-di-n-octylfluorene is a widely studied blue-emitting conjugated polymer with promising semiconducting properties for applications in organic electronics, including OFETs. Its electrical performance in a transistor architecture is highly dependent on the morphology and crystalline structure of the thin film, which can be controlled through solution processing parameters. A key objective is to induce the formation of the planarized β-phase conformation within the F8 film, as this enhances charge carrier mobility.

Experimental Workflow Overview

The overall process for fabricating and characterizing F8-based OFETs is a sequential procedure involving several key stages. The following diagram illustrates the typical experimental workflow.

Caption: Experimental workflow for F8 OFET fabrication.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the fabrication of a bottom-gate, top-contact F8 OFET.

Protocol 1: Substrate Preparation

This protocol is for the cleaning and surface treatment of a heavily n-doped Si wafer with a thermally grown SiO₂ layer (300 nm), which serves as the gate electrode and gate dielectric, respectively.

-

Substrate Cleaning:

-

Sequentially sonicate the Si/SiO₂ substrates in separate beakers of deionized water, acetone, and isopropanol for 10-15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and to create a hydrophilic surface.

-

-

Dielectric Surface Treatment:

-

To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. A common choice is octadecyltrichlorosilane (OTS).

-

Prepare a 0.01 M solution of OTS in a non-polar solvent such as toluene.

-

Immerse the cleaned and dried substrates in the OTS solution for 16 hours in a nitrogen-filled glovebox.

-

After immersion, sonicate the substrates in toluene, acetone, and isopropanol for 10 minutes each to remove any excess, non-bonded OTS.

-

Dry the substrates with high-purity nitrogen.

-

Protocol 2: F8 Solution Preparation and Thin-Film Deposition

-

Solution Preparation:

-

Dissolve 9,9-di-n-octylfluorene (F8) in a suitable solvent such as chloroform or toluene.

-

A typical concentration range is 5-10 mg/mL.

-

Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

-

Spin Coating:

-

Transfer the prepared F8 solution onto the center of the surface-treated Si/SiO₂ substrate using a syringe with a filter.

-

Spin-coat the solution to form a thin film. The final film thickness is primarily determined by the spin speed and the solution concentration.[1] A common spin coating program involves a two-step process:

-

A low-speed step (e.g., 500 rpm for 10-15 seconds) to allow the solution to spread uniformly.

-

A high-speed step (e.g., 1500-6000 rpm for 30-60 seconds) to achieve the desired film thickness.[2]

-

-

The relationship between spin speed and film thickness generally follows a power law, where higher speeds result in thinner films.[1]

-

Protocol 3: Post-Deposition Annealing

Annealing is a critical step to improve the crystallinity and morphology of the F8 film, which can enhance device performance.

-

Thermal Annealing:

-

Place the F8-coated substrates on a hotplate in a nitrogen-filled glovebox.

-

Anneal the films at a temperature below the polymer's glass transition temperature. A typical annealing temperature range is 125°C to 200°C.[3]

-

The annealing time can vary, but a common duration is 10-30 minutes.

-

Allow the substrates to cool down slowly to room temperature.

-

-

Solvent Vapor Annealing (Optional):

-

Place the F8-coated substrates in a sealed chamber containing a small amount of a solvent (e.g., chloroform).

-

The solvent vapor increases the polymer chain mobility, allowing for rearrangement and improved ordering.

-

The annealing time can range from minutes to hours, depending on the solvent and desired morphology.

-

Protocol 4: Electrode Deposition and Device Characterization

-

Electrode Deposition:

-

For a top-contact architecture, deposit the source and drain electrodes onto the F8 film.

-

This is typically done by thermal evaporation of gold (Au) through a shadow mask.

-

A typical electrode thickness is 40-50 nm.

-

The channel length and width are defined by the dimensions of the shadow mask.

-

-

Electrical Characterization:

-

The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or a probe station.

-

The key performance parameters are the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

-

These parameters are extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) of the device, typically measured in the saturation regime.

-

The field-effect mobility in the saturation regime can be calculated using the following equation: ID = (W/2L) * μ * Ci * (VG - Vth)² where ID is the drain current, W is the channel width, L is the channel length, μ is the carrier mobility, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.

-

Quantitative Data Presentation

The performance of F8-based OFETs can vary significantly depending on the processing conditions. The following tables summarize typical ranges for key parameters.

Table 1: Solution Processing Parameters

| Parameter | Typical Values | Notes |

| Solvent | Toluene, Chloroform, Xylene | The choice of solvent affects polymer chain conformation and film morphology. |

| Concentration | 5 - 15 mg/mL | Higher concentrations generally lead to thicker films.[1] |

| Spin Speed | 1000 - 6000 rpm | Inversely related to film thickness.[4][5] |

| Film Thickness | 20 - 100 nm | Dependent on concentration and spin speed. |

Table 2: Annealing Parameters

| Parameter | Typical Values | Notes |

| Thermal Annealing Temperature | 125 - 200 °C | Affects crystallinity and can influence the optical and electrical properties.[3] |

| Thermal Annealing Time | 10 - 60 min | Sufficient time is needed for molecular rearrangement. |

| Solvent for Solvent Annealing | Chloroform, Toluene | The choice of solvent can influence the formation of the β-phase. |

Table 3: Typical OFET Performance Parameters for F8

| Parameter | Reported Range of Values | Notes |

| Hole Mobility (μ) | 10⁻⁵ - 10⁻³ cm²/Vs | Highly dependent on the degree of molecular ordering and the presence of the β-phase. |

| On/Off Current Ratio (Ion/Ioff) | 10⁴ - 10⁶ | A measure of the switching capability of the transistor.[6] |

| Threshold Voltage (Vth) | 0 to -20 V | The gate voltage required to turn the transistor on. |

Logical Relationships and Pathways

The following diagram illustrates the logical relationship between key processing parameters and the resulting OFET performance.

Caption: Interdependencies of processing parameters and OFET performance.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. techno-press.org [techno-press.org]

- 3. Effects of annealing temperature on optical, morphological, and electrical characteristics of polyfluorene-derivative thin films on ITO glass substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 9,9-Di-n-octylfluorene in Organic Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9,9-Di-n-octylfluorene in Organic Electronics

9,9-Di-n-octylfluorene (DOF) is a fluorene derivative characterized by two n-octyl chains attached to the C9 position of the fluorene core. This chemical modification imparts excellent solubility in common organic solvents and enhances the material's processability, making it a valuable building block for a variety of organic electronic applications. The bulky octyl groups also serve to prevent aggregation, which can otherwise quench fluorescence and hinder charge transport in the solid state.

In the realm of organic solar cells (OSCs), DOF is rarely used as a standalone active material. Instead, it is commonly incorporated as a monomer into conjugated copolymers. These copolymers leverage the advantageous properties of the fluorene unit, such as its high photoluminescence quantum yield and good charge carrier mobility, to contribute to efficient light harvesting and charge transport within the photovoltaic device. The specific properties of the resulting polymer can be finely tuned by copolymerizing DOF with other aromatic units, allowing for the optimization of the material's absorption spectrum and energy levels to match the requirements of the solar cell's active layer.

This document provides detailed application notes on the use of DOF-containing polymers in the fabrication of organic solar cells, along with comprehensive experimental protocols for device fabrication and characterization.

Application Notes

9,9-Di-n-octylfluorene is a key constituent in several high-performing conjugated polymers used in organic solar cells. Its primary roles and advantages include:

-